N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride
Description
N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride is a heterocyclic compound featuring a benzo[b][1,5]naphthyridine core substituted with chlorine and methoxy groups at positions 7 and 2, respectively. The structure includes an acetamide group linked via a phenylamino moiety, with the hydrochloride salt enhancing solubility. This compound is synthesized through multi-step reactions involving condensation, reduction, and acetylation, as detailed in and .
Properties
CAS No. |
66748-28-5 |
|---|---|
Molecular Formula |
C21H18Cl2N4O2 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-[3-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C21H17ClN4O2.ClH/c1-12(27)23-14-4-3-5-15(11-14)24-20-16-7-6-13(22)10-18(16)25-17-8-9-19(28-2)26-21(17)20;/h3-11H,1-2H3,(H,23,27)(H,24,25);1H |
InChI Key |
CJGRPJLIJGFRGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=C3C(=NC4=C2C=CC(=C4)Cl)C=CC(=N3)OC.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts with the construction of the benzo[b]naphthyridine core, followed by selective electrophilic substitution to introduce the 7-chloro and 2-methoxy groups. The key intermediate bearing the 7-chloro-2-methoxybenzo[b]naphthyridin-10-yl moiety is then coupled with a 3-aminophenyl acetamide derivative to form the target compound. Finally, the monohydrochloride salt is prepared to enhance stability and solubility.
Key reagents involved include:
- Chlorinating agents such as thionyl chloride for chloro substitution.
- Methoxylating agents such as methyl iodide for methoxy group introduction.
- Coupling agents like N,N'-dicyclohexylcarbodiimide for amide bond formation.
This approach is consistent with standard heterocyclic compound synthesis and amide coupling chemistry.
Stepwise Preparation Details
Representative Experimental Procedure
A typical synthesis involves the following:
Preparation of 7-chloro-2-methoxybenzo[b]naphthyridine intermediate: Starting from a suitable substituted pyridine, electrophilic chlorination is performed using thionyl chloride under controlled temperature to yield the 7-chloro derivative. Subsequently, methoxylation is achieved by reacting with methyl iodide in the presence of a base such as potassium carbonate.
Amide coupling: The 7-chloro-2-methoxybenzo[b]naphthyridin-10-yl amine intermediate is reacted with 3-aminophenyl acetamide using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide and a catalyst such as 4-dimethylaminopyridine in anhydrous dichloromethane at room temperature to form the desired amide linkage.
Salt formation: The free base compound is dissolved in ethanol and treated with hydrochloric acid gas or aqueous HCl to precipitate the monohydrochloride salt, which is then filtered and dried.
Analytical Characterization and Yields
| Parameter | Data |
|---|---|
| Molecular Formula | C21H18Cl2N4O2 |
| Molecular Weight | 429.3 g/mol |
| Purity Assessment | RP-HPLC, NMR spectroscopy |
| Typical Yield Range | 55-70% (overall multi-step yield) |
| Physical State | Off-white solid (monohydrochloride salt) |
The compound is typically characterized by proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm structure and purity.
Comparative Notes on Preparation Methods
| Aspect | Method Using Thionyl Chloride & Methyl Iodide | Alternative Electrophilic Substitutions |
|---|---|---|
| Selectivity | High for chloro and methoxy introduction | May require additional purification |
| Reaction Conditions | Mild to moderate temperatures, inert atmosphere | Variable, sometimes harsher conditions |
| Yield | Moderate to high (55-70%) | Variable, sometimes lower |
| Scalability | Amenable to scale-up | Dependent on reagent availability |
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Reaction Optimization Parameters
Key variables influencing reaction efficiency and yield include:
Reaction Mechanisms
Electrophilic Aromatic Substitution
-
The naphthyridine ring undergoes chlorination at position 7 via electrophilic attack by Cl⁺ generated from SOCl₂. The methoxy group directs substitution through resonance stabilization.
Nucleophilic Acyl Substitution
-
Chloroacetyl chloride reacts with the aniline group in the presence of Et₃N, forming the acetamide bond. Et₃N scavenges HCl, shifting equilibrium toward product formation .
Acid-Base Reaction
-
Hydrochloride salt formation occurs via protonation of the tertiary amine by HCl in ethanol, enhancing solubility for pharmacological applications .
Analytical Characterization of Reaction Products
Post-reaction validation employs:
-
FT-IR Spectroscopy : Confirms amide bond formation (C=O stretch at ~1728 cm⁻¹) and C-Cl presence (790–800 cm⁻¹) .
-
¹H-NMR : Resonances at δ 2.1 ppm (acetamide CH₃) and δ 3.9 ppm (methoxy OCH₃) verify substituent integration .
-
Mass Spectrometry : Molecular ion peak at m/z 429.3 ([M+H]⁺) aligns with the formula C₂₁H₁₈Cl₂N₄O₂ .
Stability and Reactivity Under Varied Conditions
Scientific Research Applications
Neuropharmacology
N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride has been studied for its effects on neurotransmitter systems, particularly its role as a modulator of NMDA receptors, which are critical in neurodegenerative diseases. Research indicates that compounds targeting these receptors can provide neuroprotective effects by preventing excitotoxicity associated with excessive glutamate signaling .
Cancer Research
The compound has shown promise in cancer research due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have demonstrated that similar naphthyridine derivatives can affect cell cycle regulation and promote cell death in various cancer cell lines .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of compounds related to this compound suggest potential efficacy against bacterial strains. The structure suggests that it may interact with bacterial enzymes or receptors, inhibiting growth and proliferation .
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective properties of this compound demonstrated its ability to reduce neuronal damage in animal models of Alzheimer's disease. The compound was found to significantly lower levels of oxidative stress markers and improve cognitive function as assessed by behavioral tests .
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This study highlighted the compound's potential as a lead candidate for developing new anticancer therapies .
Case Study 3: Antimicrobial Properties
Research into the antimicrobial effects of related compounds indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its utility in treating bacterial infections .
Mechanism of Action
The compound exerts its effects primarily by inhibiting topoisomerase I, an enzyme crucial for DNA replication. By binding to the enzyme, it prevents the relaxation of supercoiled DNA, thereby inhibiting cell division and leading to cell death. This mechanism is particularly useful in targeting rapidly dividing cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound belongs to a class of benzo[b][1,5]naphthyridine derivatives and acetamide-containing molecules. Key structural analogs include:
Physicochemical Properties
- Melting Points : Compound 4i (232.1–232.9°C) has a significantly higher melting point than 4j (160.2–161.8°C), attributed to the dihydroxy groups in 4i facilitating stronger hydrogen-bonding networks .
- Molecular Weight : Benzo[b][1,5]naphthyridine derivatives (e.g., 4i, 4j) have higher molecular weights (>450 g/mol) compared to simpler acetamides (e.g., compound: 183.63 g/mol), reflecting their extended aromatic systems .
- Solubility : The hydrochloride salt in the target compound likely improves aqueous solubility compared to neutral analogs.
Structural Conformations and Interactions
- Hydrogen Bonding: The acetamide group in the target compound can act as both H-bond donor (N–H) and acceptor (C=O), similar to and compounds. In , N–H⋯O hydrogen bonds form R22(10) dimers, influencing crystallinity .
- Conformational Flexibility : Substituents on the phenyl ring (e.g., dihydroxy vs. methoxy in 4i vs. 4j) alter dihedral angles and packing efficiency. For instance, ’s 2-chloro-N-(3-methylphenyl)acetamide adopts a syn conformation, whereas nitro substituents induce anti conformations .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl in 4k) may enhance biological activity but reduce solubility, while methoxy groups (4j) balance lipophilicity and metabolic stability .
- Crystallographic Insights : Planar benzo[b][1,5]naphthyridine cores facilitate π-π stacking, whereas acetamide conformations dictate intermolecular interactions .
Biological Activity
N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride, with the CAS number 66748-27-4, is a compound of interest due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H18Cl2N4O2 |
| Molar Mass | 429.299 g/mol |
| Boiling Point | 605.7 ºC |
| Flash Point | 320.1 ºC |
Research suggests that derivatives of naphthyridine compounds, including this compound, exhibit significant cytotoxicity against various cancer cell lines. The mechanism primarily involves the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are critical in cancer progression and inflammation.
Cytotoxicity Studies
In vitro studies have shown that this compound can effectively inhibit the secretion of inflammatory markers from lipopolysaccharide (LPS)-treated dendritic cells. For instance, one study identified that at concentrations of 0.2 and 2 μM, significant reductions in TNF-α and IL-6 levels were observed .
Case Studies
-
Anti-Cancer Activity :
- A study demonstrated that derivatives similar to N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide exhibited high cytotoxicity against several cancer cell lines. Specifically, C-34 (a related compound) showed potent inhibition of inflammatory markers and enhanced survival in LPS-induced mouse models at doses ranging from 1.25 to 5 mg/kg .
- Anti-Inflammatory Effects :
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates that the compound is likely to be bioavailable with potential for blood-brain barrier permeability. It has been noted as a substrate for certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), suggesting potential drug-drug interactions . Toxicological assessments are crucial for understanding its safety profile; however, specific IC50 values for human cell lines have not been established yet.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Synthesis optimization requires precise stoichiometric control and reaction monitoring. For example, intermediates like 7-chloro-2-methoxy-10-aminobenzo[b][1,5]naphthyridine (synthesized via refluxing with p-nitroaniline in ethanol) should be purified through repeated crystallization (70–80% yield) and validated via LC-MS ([M+1]+ 381.17) . Use glacial acetic acid and SnCl₂ for reduction steps to achieve >98% yield in subsequent reactions . Monitor reaction progress via TLC (ethyl acetate/n-hexane 1:4) to confirm intermediate formation .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Utilize spectroscopic techniques:
- 1H-NMR/13C-NMR to confirm aromatic proton environments and substitution patterns (e.g., δ 8.89 for Ar-NH, δ 4.18 for OCH₃ groups) .
- LC-MS for molecular ion validation ([M+1]+ 351.29 observed in intermediates) .
- Thermal analysis (melting point, TGA) to assess stability, though specific data for this compound is limited. Reference analogous benzo[b]naphthyridine derivatives (e.g., density: 1.438 g/cm³) .
Q. What experimental design strategies minimize variability in biological activity assays?
- Methodological Answer : Apply statistical design of experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature). For example, use factorial designs to optimize reaction conditions and reduce trial-and-error approaches, as demonstrated in chemical engineering studies . Include control batches and replicate measurements to account for instrumental variability.
Advanced Research Questions
Q. How can computational methods enhance the understanding of reaction mechanisms involving this compound?
- Methodological Answer : Combine quantum chemical calculations (e.g., DFT for transition state analysis) with experimental kinetics . ICReDD’s approach uses reaction path searches to predict intermediates and validate them experimentally (e.g., hydrogen chloride aeration in SnCl₂-mediated reductions) . Feedback loops between computational predictions (e.g., ACD/Labs Percepta Platform) and experimental data refine mechanistic models .
Q. What strategies resolve contradictions between computational predictions and experimental results for this compound’s reactivity?
- Methodological Answer :
- Cross-validate computational models (e.g., membrane separation simulations ) with empirical data. For example, if predicted solubility conflicts with experimental observations, recalibrate solvation parameters using COSMO-RS theory.
- Apply sensitivity analysis to identify which computational assumptions (e.g., protonation states) most impact discrepancies .
Q. How can AI-driven process control improve scalability of this compound’s synthesis?
Q. What advanced separation techniques are suitable for isolating enantiomers or polymorphs of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
